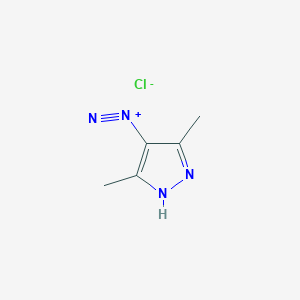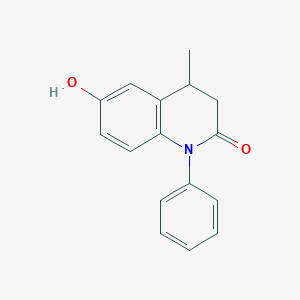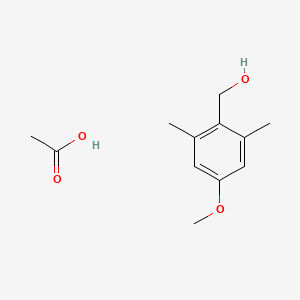![molecular formula C16H24N2O2 B14354633 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one CAS No. 90596-40-0](/img/structure/B14354633.png)
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one typically involves the reaction of 4-methylpiperazine with an appropriate phenyl derivative. One common method involves the reaction of 4-methylpiperazine with 4-(2-bromoethoxy)acetophenone under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
類似化合物との比較
Similar Compounds
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine}
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one}
- (Z)-2-{2-(4-Methylpiperazin-1-yl)benzyl}diazenecarbothioamide
Uniqueness
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is unique due to its specific structural features, such as the presence of the ethoxy group and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
90596-40-0 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-14(19)13-15-3-5-16(6-4-15)20-12-11-18-9-7-17(2)8-10-18/h3-6H,7-13H2,1-2H3 |
InChIキー |
QUWCGKBBRSYISP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
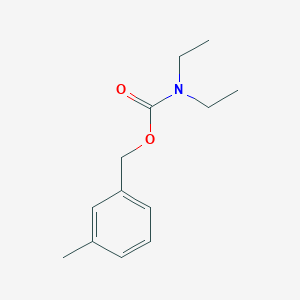
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
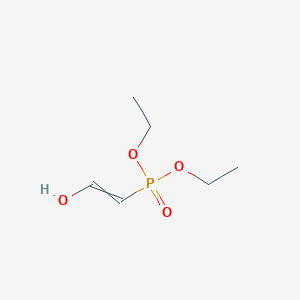

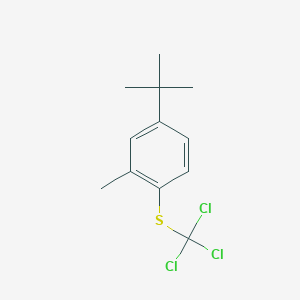
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
